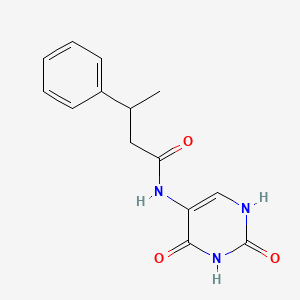
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione is an organic compound with a unique structure that includes a chlorine atom and two 4-methylphenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione
- 1,3-Bis(2-methylphenyl)propane-1,3-dione
Uniqueness
2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione is unique due to the presence of the chlorine atom and the specific arrangement of the 4-methylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
832737-81-2 |
|---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-chloro-1,3-bis(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C17H15ClO2/c1-11-3-7-13(8-4-11)16(19)15(18)17(20)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 |
InChI Key |
WKKIODIAOMSUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4555813.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B4555819.png)
![2-[(4-bromophenyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4555835.png)
![1-[4-(2-THIENYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-1-ETHANONE](/img/structure/B4555838.png)
![7-(1,3-benzothiazol-2-ylamino)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4555842.png)
![N-{7-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N-(3-PYRIDYLMETHYL)AMINE](/img/structure/B4555856.png)

![5-[(cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4555876.png)
![N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4555881.png)
![4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4555889.png)
![4-methoxy-N-methyl-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4555891.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4555905.png)
![(5-bromo-2-methoxy-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4555909.png)
![N-(2-methoxy-5-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4555918.png)
